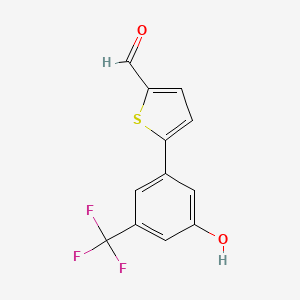
5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%, is a synthetic compound that is widely used in various scientific research applications. It is an important intermediate in the synthesis of various organic compounds, and its properties make it a useful reagent in many biochemical and physiological applications.
Applications De Recherche Scientifique
5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%, is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals and in the synthesis of fluorescent dyes.
Mécanisme D'action
5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%, acts as a nucleophile in organic reactions, meaning that it can react with electrophiles to form a new bond. The trifluoromethoxy group is particularly reactive, and its presence increases the reactivity of the compound.
Biochemical and Physiological Effects
5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%, can have a variety of biochemical and physiological effects. It is known to be a potent inhibitor of enzymes, and it can also act as an agonist or antagonist of certain receptors. It has been used in the study of metabolic pathways, and it has been found to modulate the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%, in laboratory experiments include its low cost, its high reactivity, and its ability to be used in a wide range of reactions. Its reactivity also makes it useful as a catalyst in certain reactions. However, it is important to note that the compound is toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for 5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%. It could be used to develop new drugs, to study metabolic pathways, to develop new fluorescent dyes, or to synthesize new organic compounds. It could also be used to develop new catalysts for organic reactions, or to study the effects of different environmental conditions on biochemical and physiological processes. Additionally, it could be used to study the effects of different concentrations of the compound on biochemical and physiological processes.
Méthodes De Synthèse
5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%, is synthesized through a three-step process. The first step involves the reaction of 3-chlorophenol with trifluoroacetic anhydride, followed by the reaction of the resulting trifluoroacetyl chloride with 3-trifluoromethoxyphenol. The final step is the hydrolysis of the trifluoroacetyl group to yield 5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-10-3-1-2-8(4-10)9-5-11(18)7-12(6-9)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKRZMNRNCIVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686575 |
Source


|
| Record name | 3'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261989-90-5 |
Source


|
| Record name | 3'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














